(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane is a heterocyclic organic compound It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound is characterized by the presence of a bromoethyl group attached to the fourth carbon of the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a bromoethylating agent. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation Reactions: Products include hydroxylated and carbonylated derivatives.
Reduction Reactions: Products include ethyl derivatives.
Scientific Research Applications
(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane depends on its specific application. In general, the compound can act as an alkylating agent, where the bromoethyl group reacts with nucleophiles in biological molecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-bromoethyl)-2-(p-tolyl)-1,3-dioxolane: Similar structure but with a p-tolyl group instead of dimethyl groups.
Nilutamide: A heterocyclic amide derivative used in cancer treatment.
Properties
Molecular Formula |
C7H13BrO2 |
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Molecular Weight |
209.08 g/mol |
IUPAC Name |
(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
SCINDQADIBQHKD-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)CCBr)C |
Canonical SMILES |
CC1(OCC(O1)CCBr)C |
Origin of Product |
United States |
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